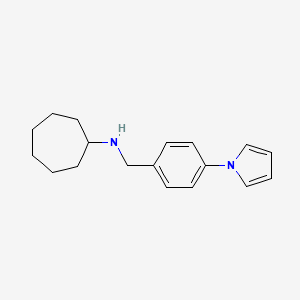

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine

Description

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine (CAS: 179055-38-0) is a nitrogen-containing aromatic compound with the molecular formula C₁₈H₂₄N₂ and a molecular weight of 268.40 g/mol . Its structure comprises a benzyl group substituted with a pyrrole ring at the para position, linked to a cycloheptylamine moiety. The cycloheptyl group introduces steric bulk, which may influence binding affinity in biological systems or material properties.

Properties

IUPAC Name |

N-[(4-pyrrol-1-ylphenyl)methyl]cycloheptanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-2-4-8-17(7-3-1)19-15-16-9-11-18(12-10-16)20-13-5-6-14-20/h5-6,9-14,17,19H,1-4,7-8,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGXAFYNJHGUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine typically involves the following steps:

Formation of the Benzylamine Intermediate: The initial step involves the synthesis of the benzylamine intermediate. This can be achieved by reacting benzyl chloride with ammonia or an amine under basic conditions.

Introduction of the Pyrrole Ring: The benzylamine intermediate is then reacted with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to introduce the pyrrole ring.

Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through a nucleophilic substitution reaction, where the benzylamine-pyrrole intermediate is reacted with cycloheptyl bromide or a similar cycloheptyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-ketone.

Reduction: Reduced derivatives such as this compound hydrochloride.

Substitution: Substituted derivatives such as cycloheptyl-(4-pyrrol-1-yl-benzyl)-sulfonamide.

Scientific Research Applications

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Electronic Effects: The pyrrol-1-yl group (π-excessive) contrasts with thiophen-2-yl (sulfur’s lower electronegativity) and pyrazol-3-yl (π-deficient due to two nitrogens). These differences influence electron distribution and reactivity .

- The 1-methyl-pyrazol-3-yl substituent adds steric bulk and a methyl group, which may enhance solubility compared to pyrrole .

Biological Activity

Cycloheptyl-(4-pyrrol-1-yl-benzyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cycloheptyl group linked to a benzylamine moiety that contains a pyrrole ring. This unique structure may contribute to its biological activity through various interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, with preliminary studies suggesting it may inhibit growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis | |

| A549 | 8.3 | Inhibits proliferation | |

| HeLa | 15.0 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may:

- Bind to DNA or RNA, disrupting replication.

- Inhibit key enzymes involved in cell signaling pathways related to growth and survival.

- Induce oxidative stress leading to apoptosis in cancer cells.

Case Study: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer properties using MTT assays across different cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, particularly in MCF-7 and A549 cells, suggesting its potential as a therapeutic agent in breast and lung cancers.

Case Study: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The compound was found to be effective at lower concentrations compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.